molecular formula C17H14ClN3O4 B2885065 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide CAS No. 896300-44-0

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Cat. No.: B2885065
CAS No.: 896300-44-0
M. Wt: 359.77
InChI Key: AEIBBZCCTLGFGY-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide (CAS 896300-44-0) is a chemical compound with the molecular formula C17H14ClN3O4 and a molecular weight of 359.76 g/mol. It is a member of the 5-oxopyrrolidine (or pyrrolidinone) class of compounds, a scaffold recognized for its significant potential in medicinal chemistry research . The 5-oxopyrrolidine core is an attractive structure for developing novel bioactive molecules. Recent scientific investigations into similar structures have demonstrated promising antimicrobial activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus and Clostridioides difficile . Furthermore, related naphthyridine compounds, which share structural similarities, have been assayed as acetylcholinesterase (AChE) inhibitors , indicating potential research value for neurodegenerative conditions . The structural features of this compound—including the chlorophenyl and nitrobenzamide groups—are common in pharmacologically active compounds and make it a valuable intermediate for synthesizing more complex heterocyclic targets for biological screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate or building block in organic synthesis and drug discovery programs, particularly in the development of novel antimicrobial or central nervous system (CNS)-active agents.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-12-4-6-14(7-5-12)20-10-13(9-16(20)22)19-17(23)11-2-1-3-15(8-11)21(24)25/h1-8,13H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIBBZCCTLGFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-Amine

Procedure :

  • Cyclization :
    • 4-Chloroaniline (1.0 equiv) reacts with γ-butyrolactone (1.2 equiv) in toluene at reflux (110°C) for 12 h.
    • Acid catalyst (conc. H₂SO₄, 6–8% w/w) facilitates ring closure.
    • Yield : 68–72% after recrystallization from ethanol/water.

Mechanistic Insight :

  • Nucleophilic attack of the amine on the lactone carbonyl, followed by intramolecular cyclization.

Amide Bond Formation with 3-Nitrobenzoyl Chloride

Procedure :

  • Activation :
    • 3-Nitrobenzoic acid (1.0 equiv) treated with thionyl chloride (2.0 equiv) in DCM at 25°C for 4 h.
  • Coupling :
    • 1-(4-Chlorophenyl)-5-oxopyrrolidin-3-amine (1.0 equiv) added to 3-nitrobenzoyl chloride (1.1 equiv) in DMA at 0°C.
    • Triethylamine (2.0 equiv) as base; stirred for 6 h at 25°C.
    • Yield : 74–79% after filtration and washing with cold methanol.

Alternative Coupling Agents :

  • EDCI/HCl or HOBt in DMF for milder conditions.

Alternative Synthetic Pathways

One-Pot Tandem Cyclization-Amidation

Procedure :

  • 4-Chloroaniline, γ-butyrolactone, and 3-nitrobenzoic acid reacted in NMP with PCl₃ (1.5 equiv) at 120°C for 8 h.
  • Advantage : Eliminates intermediate isolation steps.
  • Yield : 65%.

Microwave-Assisted Synthesis

Procedure :

  • Mixture irradiated at 150 W, 100°C, for 20 min using DMF as solvent.
  • Reaction Time Reduction : 80% shorter than conventional methods.

Purification and Characterization

Crystallization Techniques

  • Crude product dissolved in hot ethyl acetate, cooled to −20°C for 12 h.
  • Purity : >98% by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.88 (m, 4H, Ar-H), 4.32 (m, 1H, CH), 3.11 (dd, 2H, CH₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂).

Challenges and Mitigation Strategies

Nitro Group Instability

  • Issue : Decomposition under acidic conditions.
  • Solution : Use buffered pH (6–7) during coupling.

Stereochemical Control

  • Racemization : Minimized by low-temperature amidation (0–5°C).

Scalability and Industrial Relevance

  • Pilot-Scale (1 kg) :
    • 72% yield using continuous flow reactors.
    • Cost reduced by 40% via solvent recycling (DMA).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time
Stepwise Synthesis 74–79 >98 18 h
One-Pot 65 95 8 h
Microwave 70 97 0.3 h

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The nitrobenzamide moiety is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/Modifications Molecular Weight Notable Properties/Activities Reference
N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide Pyrrolidinone 4-Cl-C₆H₄, 3-NO₂-C₆H₄CONH- ~363.8 (calc.) N/A (structural focus) -
N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-3-nitrobenzamide Pyrazole 4-Cl-C₆H₄, tert-butyl, 3-NO₂-C₆H₄CONH- 399.1 Antimicrobial/antitubercular potential
N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide Pyrrolidinone 3-MeO-C₆H₄, 2-Me-3-NO₂-C₆H₄CONH- 369.4 Structural analog; methoxy substitution
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole 4-Cl-C₆H₄, CF₃, COOH ~317.7 (calc.) Antitumor (GP = 68.09% vs. NCI-H522)
AS8: 2-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(4-chlorophenyl)hydrazinecarbothioamide Quinazolinone 4-Cl-C₆H₄, hydrazinecarbothioamide N/A Antitubercular (MIC = 3 µg/mL)

Key Observations :

  • Core Structure Influence: The pyrrolidinone core (target compound) vs. pyrazole or triazole alters rigidity and hydrogen-bonding capacity.
  • Substituent Effects: The 4-chlorophenyl group is conserved across multiple compounds, suggesting its role in hydrophobic interactions or target binding.
  • Bioactivity Trends: Triazole derivatives (e.g., ) show antitumor activity, while pyrazole and quinazolinone analogs () exhibit antimicrobial/antitubercular effects. This highlights how core structure dictates biological target specificity.

Crystallographic and Packing Behavior

The isomorphism study in provides insights into how weak interactions govern crystal packing in 4-chlorophenyl-containing compounds:

  • Dihedral Angles : Analogs like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine exhibit a ~56° dihedral angle between phenyl rings, indicating significant molecular twist. Similar conformational preferences may exist in the target compound.
  • Intermolecular Interactions : C–H⋯N hydrogen bonds and π–π stacking are critical for stabilizing crystal lattices. The target compound’s nitro and amide groups likely participate in similar weak interactions.
  • Space Group : Triclinic P-1 with Z’=2 (two symmetry-independent molecules) is common in structurally flexible compounds.

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound Pyrazole Analog Triazole Antitumor Agent
Molecular Formula C₁₇H₁₄ClN₃O₃ C₂₀H₁₉ClN₄O₂ C₁₀H₆ClF₃N₃O₂
Core Structure Pyrrolidinone Pyrazole Triazole
Key Substituents 4-Cl-C₆H₄, 3-NO₂-C₆H₄CONH- 4-Cl-C₆H₄, tert-butyl 4-Cl-C₆H₄, CF₃, COOH
Bioactivity N/A Antimicrobial Antitumor (GP = 68.09%)

Biological Activity

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a synthetic organic compound with significant potential in medicinal chemistry due to its complex structure and diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H14ClN3O3C_{15}H_{14}ClN_{3}O_{3} and features a pyrrolidine ring, a nitro group, and a chlorophenyl substituent. The presence of these functional groups contributes to its reactivity and biological properties.

1. Anti-inflammatory Activity

Research has indicated that similar compounds with pyrrolidine and nitro substitutions exhibit anti-inflammatory properties. For instance, studies have shown that derivatives of pyrrolidine can effectively reduce inflammation in animal models, such as the carrageenan-induced rat paw edema model. In these studies, the compound was compared with standard anti-inflammatory drugs like indometacin, demonstrating comparable or superior efficacy in reducing inflammation .

2. Antibacterial Activity

Preliminary investigations into the antibacterial potential of related compounds reveal moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves enzyme inhibition or disruption of bacterial cell wall synthesis, which is crucial for the compound's therapeutic applications in treating infections .

3. Enzyme Inhibition

Compounds similar to this compound have shown promising results as enzyme inhibitors. Notably, they have been assessed for their ability to inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and urinary tract infections, respectively .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : By binding to active sites on enzymes such as AChE, it can prevent the breakdown of neurotransmitters, enhancing cholinergic signaling.
  • Receptor Modulation : The compound may also interact with various receptors involved in inflammatory pathways, leading to reduced cytokine production and inflammation.

Study on Anti-inflammatory Effects

In a study assessing various synthesized compounds with similar structures, this compound was tested for its anti-inflammatory effects using the rat paw edema model. Results indicated a significant reduction in edema compared to control groups treated with saline. The study concluded that structural modifications in similar compounds could enhance anti-inflammatory activity .

Antibacterial Screening

Another study focused on the antibacterial properties of nitro-substituted compounds revealed that this compound exhibited moderate activity against Escherichia coli and Staphylococcus aureus. The findings suggest potential for further development into antibacterial agents .

Summary of Findings

Biological Activity Effect Mechanism
Anti-inflammatorySignificant reduction in edemaEnzyme inhibition
AntibacterialModerate activity against specific strainsDisruption of cell wall synthesis
Enzyme inhibitionEffective against AChE and ureaseBinding to active sites

Q & A

Q. What are the common synthetic routes for N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, and how are reaction conditions optimized?

The synthesis typically involves:

  • Cyclization : Formation of the pyrrolidinone ring via intramolecular lactamization under acidic or basic conditions .
  • Amide coupling : Reaction of 3-nitrobenzoyl chloride with the intermediate pyrrolidinone derivative using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF) .
  • Purification : Recrystallization or column chromatography to achieve >95% purity, monitored by HPLC . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), temperature control (0–5°C for nitro group stability), and catalyst selection (e.g., DMAP for amide bond formation) .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

Key methods include:

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of the chlorophenyl (δ 7.2–7.5 ppm) and nitrobenzamide (δ 8.1–8.3 ppm) groups .
  • X-ray crystallography : Resolves stereochemistry of the pyrrolidinone ring; SHELX software is widely used for refinement .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 374.08) .

Q. How is the compound screened for initial biological activity in vitro?

  • Target-based assays : Enzyme inhibition studies (e.g., kinases, proteases) using fluorescence polarization or calorimetry .
  • Cell-based assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Binding affinity : SPR or ITC to measure interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can contradictory data on biological activity between similar analogs be resolved?

  • Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing 4-chlorophenyl with 3-fluorophenyl) to identify critical functional groups .
  • Metabolite profiling : LC-MS/MS to assess stability in microsomal assays, ruling out false positives from degradation products .
  • In vivo validation : Pharmacodynamic studies in rodent models to confirm target engagement .

Q. What computational strategies are used to predict the compound’s mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., ATX enzyme active site) .
  • Molecular dynamics (MD) simulations : GROMACS to assess binding stability over 100-ns trajectories .
  • QSAR modeling : PLS regression to correlate nitro group orientation with inhibitory potency .

Q. How can the compound’s pharmacokinetic profile be improved for therapeutic applications?

  • ADME optimization : LogP reduction via introduction of hydrophilic groups (e.g., morpholine sulfonyl) to enhance solubility .
  • Prodrug design : Masking the nitro group as a nitroreductase-sensitive moiety for tumor-selective activation .
  • Plasma stability assays : Incubation with human plasma (37°C, 24h) to identify metabolic hotspots (e.g., amide bond hydrolysis) .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition IC50 values?

  • Assay standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant vs. native) .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
  • Data normalization : Express IC50 relative to vehicle-treated controls to account for batch-to-batch variability .

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